(2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate
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Overview
Description
1-Palmitoyl-2-glutaryl phosphatidylcholine is an oxidized phospholipid that can be formed under conditions of oxidative stress. It is found as a component in mildly oxidized low-density lipoprotein and in products formed from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine . This compound activates peroxisome proliferator-activated receptor in a concentration-dependent manner .
Preparation Methods
1-Palmitoyl-2-glutaryl phosphatidylcholine can be synthesized through the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine . This process involves the use of oxidative stress conditions to induce the formation of the oxidized phospholipid . Industrial production methods typically involve the controlled oxidation of precursor phospholipids under specific conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
1-Palmitoyl-2-glutaryl phosphatidylcholine undergoes various chemical reactions, including oxidation and interaction with biological molecules. It is known to activate peroxisome proliferator-activated receptor and increase the expression of vascular cell adhesion molecule 1 and E-selectin in human aortic endothelial cells . Common reagents used in these reactions include oxidative agents and specific binding proteins . The major products formed from these reactions include various oxidized phospholipids and their associated biological effects .
Scientific Research Applications
1-Palmitoyl-2-glutaryl phosphatidylcholine has several scientific research applications. It is used in studies related to cardiovascular diseases, particularly in understanding the role of oxidized phospholipids in atherosclerosis . It is also used in research on inflammation, apoptosis, and oxidative stress . Additionally, this compound is utilized in studies investigating the activation of peroxisome proliferator-activated receptor and its effects on gene expression .
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-glutaryl phosphatidylcholine involves its interaction with peroxisome proliferator-activated receptor, leading to the activation of specific signaling pathways . This interaction results in the increased expression of vascular cell adhesion molecule 1 and E-selectin, which play a role in inflammation and atherosclerosis . The compound also induces apoptosis in certain cell types, contributing to its biological effects .
Comparison with Similar Compounds
1-Palmitoyl-2-glutaryl phosphatidylcholine is similar to other oxidized phospholipids, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine . it has unique properties, including its specific activation of peroxisome proliferator-activated receptor and its distinct effects on gene expression . Other similar compounds include oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine and various oxidized low-density lipoprotein components .
Properties
CAS No. |
89947-79-5 |
---|---|
Molecular Formula |
C29H56NO10P |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1 |
InChI Key |
CDZVJFRXJAUXPP-AREMUKBSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C(CO)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)C(CCC(=O)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Synonyms |
1-palmitoyl-2-glutaryl phosphatidylcholine |
Origin of Product |
United States |
Q1: What is 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)?
A1: 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) is a truncated oxidized phospholipid (oxPL). It is a biologically active component found in minimally modified low-density lipoprotein (MM-LDL) and atherosclerotic lesions. [, , , , , , ]
Q2: How does PGPC differ structurally from other oxidized phospholipids like POVPC?
A2: PGPC and 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) are structurally similar, both being truncated oxPLs. The key difference lies in the sn-2 position: PGPC has a glutaroyl group, while POVPC has an oxovaleroyl group. This subtle difference leads to significant variations in their bioactivity and interactions with cellular targets. [, , , , , , ]
Q3: How does PGPC interact with cells?
A3: Unlike POVPC, which often forms covalent adducts with proteins, PGPC primarily interacts with its biological targets through physical interactions. [, ] One study using fluorescently labeled PGPC analogs showed that it is rapidly taken up by vascular smooth muscle cells (VSMCs) and trafficked to lysosomes. []
Q4: What are the downstream effects of PGPC on vascular smooth muscle cells (VSMCs)?
A4: PGPC impacts VSMCs in several ways. Studies show that it induces apoptosis [, ], enhances cell-cell contact [], and increases the expression of pro-inflammatory factors like E-selectin and vascular cell adhesion molecule 1 (VCAM-1). [, ] Interestingly, PGPC has also been shown to promote ceramide accumulation in macrophages by activating specific ceramide synthase (CerS) isoforms. []
Q5: Does PGPC affect endothelial cells differently than POVPC?
A5: Yes, despite their structural similarities, PGPC and POVPC exhibit distinct effects on endothelial cells. POVPC primarily promotes monocyte binding to endothelial cells. In contrast, PGPC stimulates both monocyte and neutrophil binding and increases the expression of E-selectin and VCAM-1, contributing to inflammation within the vascular wall. [, ]
Q6: What is the role of PGPC in atherosclerosis?
A6: PGPC is considered a significant risk factor for atherosclerosis. It contributes to the disease by promoting inflammation, VSMC proliferation and death, and the formation of foam cells from macrophages. [, , , , , ]
Q7: How does PGPC influence the activity of enzymes involved in lipid metabolism?
A7: PGPC has been shown to influence the activity of several enzymes involved in lipid metabolism. For example, it activates acid sphingomyelinase in VSMCs, contributing to apoptosis. [] Additionally, PGPC can be hydrolyzed by phospholipases like PLA1, PLA2, PLC, and to a lesser extent, PLD, which may regulate its bioactivity. []
Q8: How does PGPC affect the immune response?
A8: PGPC can act as an immune stimulatory molecule. When incorporated into GM3 liposomes, it contributes to dendritic cell maturation, although to a lesser extent than TLR ligands. [] Additionally, PGPC has been shown to stimulate MMP-9 production in macrophages, potentially contributing to plaque instability in atherosclerosis. []
Q9: Are there differences in PGPC levels between healthy individuals and those with specific diseases?
A9: Yes, studies show that PGPC levels are elevated in the plasma of individuals with atherosclerosis. [] Additionally, PGPC levels are significantly higher in malignant breast tumor tissues compared to adjacent non-tumor tissues. [] Increased levels of PGPC have also been observed in high-density lipoprotein (HDL) during sepsis. []
Q10: What analytical techniques are used to measure PGPC levels?
A10: Various analytical techniques can measure PGPC levels in biological samples. These include high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [, ], and quantitative electrospray ionization mass spectrometry. []
Q11: Are there any known interactions between PGPC and ion channels?
A11: Recent research suggests that PGPC can activate transient receptor potential canonical 5 (TRPC5)-containing calcium channels in vascular smooth muscle cells. [] This activation appears to be mediated by Gi/o proteins and contributes to cell migration, suggesting a potential role for PGPC in vascular remodeling during atherosclerosis. []
Q12: Does PGPC influence cellular signaling pathways?
A12: Yes, PGPC has been shown to activate specific signaling pathways in different cell types. For example, in VSMCs, PGPC activates the acid sphingomyelinase pathway, leading to apoptosis. [] Conversely, it does not appear to activate survival and proliferation pathways like NF-κB or AKT kinase in these cells. []
Q13: What is the role of PGPC in tumor metastasis?
A13: Emerging evidence suggests that PGPC might play a role in promoting tumor metastasis. Studies show that PGPC can induce epithelial-mesenchymal transition (EMT) in cancer cells, leading to increased migration and invasion. [] This effect is thought to be mediated by PGPC's ability to stimulate autophagy through the AMPK-mTOR pathway. []
Q14: What is the role of the sn-2 position in the bioactivity of PGPC?
A14: The sn-2 position of PGPC plays a crucial role in determining its specific bioactivity. [] Modifications at this position, such as substituting the glutaroyl group with other oxidized fatty acyl groups, can significantly alter the molecule's effects on cellular processes like leukocyte-endothelial interactions and inflammatory responses. []
Q15: Can the bioactivity of PGPC be modulated by enzymatic activity?
A15: Yes, the bioactivity of PGPC can be modulated by the activity of specific enzymes. Hydrolysis of PGPC by phospholipases, such as PLA1, PLA2, PLC, and PLD, significantly reduces its bioactivity. [] This suggests that these enzymes might play a role in regulating the levels and effects of PGPC in vivo.
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